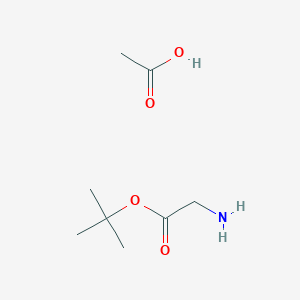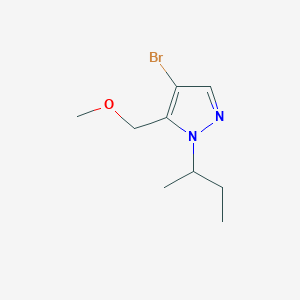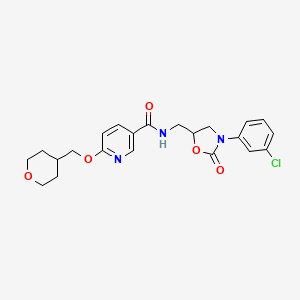
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a useful research compound. Its molecular formula is C22H24ClN3O5 and its molecular weight is 445.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioactivity-Oriented Modification Strategy for SDH Inhibitors
A study focused on designing and synthesizing novel nicotinamide derivatives, including N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, to act as succinate dehydrogenase (SDH) inhibitors. These compounds showed significant antifungal activity against various agricultural pathogens and demonstrated excellent inhibitory effects on SDH enzymes. The study highlighted the potential of these derivatives in developing new antifungal agents and explored their mechanism of action through molecular docking studies (Liu et al., 2020).
Therapeutic Potential in Gastric Lesion Treatment
Research into 1-Methylnicotinamide, a derivative of nicotinamide, indicated its efficacy in treating acute gastric lesions induced by stress, suggesting a protective role in gastric mucosal defense. This study opens avenues for the application of nicotinamide derivatives in gastroenterology, particularly in developing treatments for stress-induced gastric damage. The research underlines the importance of endogenous prostacyclin and sensory nerves in mediating the therapeutic effects (Brzozowski et al., 2008).
Antimicrobial and Antineoplastic Activities
A study on the synthesis and biological evaluation of nicotinamide derivatives, including those structurally related to this compound, demonstrated promising antimicrobial and antineoplastic activities. These findings suggest the potential use of such compounds in the treatment of cancer and infectious diseases, highlighting the versatility of nicotinamide derivatives in therapeutic applications (Patel & Shaikh, 2010).
Herbicidal Activity and SAR Study
Nicotinic acid derivatives, closely related to the compound , have been explored for their herbicidal activity. One study synthesized a series of N-(arylmethoxy)-2-chloronicotinamides and found that some derivatives exhibited excellent herbicidal efficacy. This research contributes to the understanding of structure-activity relationships (SAR) in the development of new herbicides, indicating the potential agricultural applications of nicotinamide derivatives (Yu et al., 2021).
Eigenschaften
IUPAC Name |
N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5/c23-17-2-1-3-18(10-17)26-13-19(31-22(26)28)12-25-21(27)16-4-5-20(24-11-16)30-14-15-6-8-29-9-7-15/h1-5,10-11,15,19H,6-9,12-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXURRSAMFXZDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCC3CN(C(=O)O3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2929523.png)
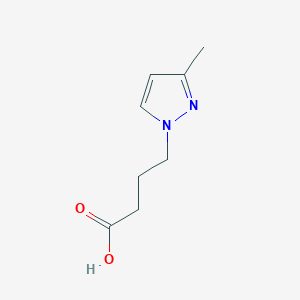
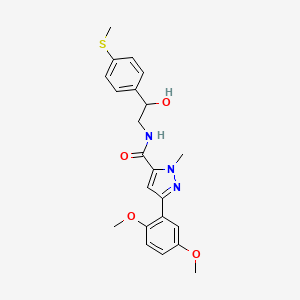
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929528.png)
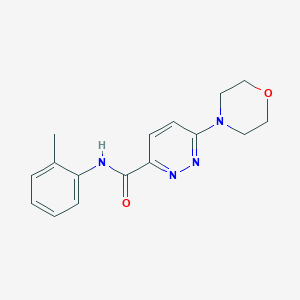
![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929534.png)
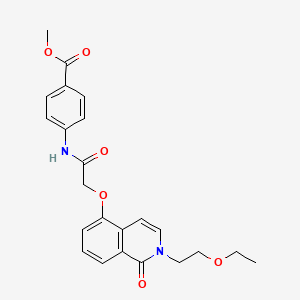
![2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2929536.png)
![N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide](/img/structure/B2929537.png)
![6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2929538.png)
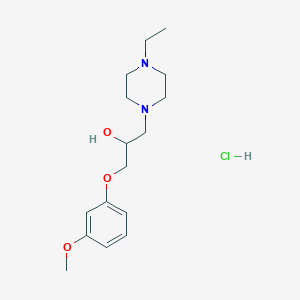
![Ethyl 1-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperidine-3-carboxylate hydrochloride](/img/structure/B2929541.png)
